7-Amino-3,4-dihydro-1H-2,3-benzoxazine 7-Amino-3,4-dihydro-1H-2,3-benzoxazine
Brand Name: Vulcanchem
CAS No.: 21038-16-4
VCID: VC19691177
InChI: InChI=1S/C8H10N2O/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5,9H2
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

7-Amino-3,4-dihydro-1H-2,3-benzoxazine

CAS No.: 21038-16-4

Cat. No.: VC19691177

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-3,4-dihydro-1H-2,3-benzoxazine - 21038-16-4

Specification

CAS No. 21038-16-4
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 3,4-dihydro-1H-2,3-benzoxazin-7-amine
Standard InChI InChI=1S/C8H10N2O/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5,9H2
Standard InChI Key WEYTUUBWDDEAGG-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CON1)C=C(C=C2)N

Introduction

Synthesis and Structural Characterization

Synthetic Routes

Several methods have been developed for synthesizing 7-amino-3,4-dihydro-1H-2,3-benzoxazine:

  • Imine Reduction and Cyclization:

    • Reaction of salicylaldehyde with benzylamine forms an imine intermediate, which is reduced using NaBH₄ to yield 2-(aminomethyl)phenol derivatives. Subsequent cyclization with aldehydes produces the benzoxazine core .

    • Example:

      Salicylaldehyde+BenzylamineGrindingImineNaBH₄2-(Aminomethyl)phenolAldehydeBenzoxazine\text{Salicylaldehyde} + \text{Benzylamine} \xrightarrow{\text{Grinding}} \text{Imine} \xrightarrow{\text{NaBH₄}} \text{2-(Aminomethyl)phenol} \xrightarrow{\text{Aldehyde}} \text{Benzoxazine}
    • Yields range from 51–75% over three steps .

  • Hydrolysis of Benzoxazine Monomers:

    • HCl-mediated hydrolysis of preformed benzoxazines (e.g., PH-a or BA-a) generates 2-(aminomethyl)phenol intermediates, which are re-cyclized with aldehydes to introduce substitutions .

  • Alkylation and Functionalization:

    • Alkyl halides or formaldehyde/formic acid mixtures react with primary amines to form 3-alkyl or 3-acetyl derivatives .

Structural Features

  • Molecular Geometry: The compound adopts a planar bicyclic structure, with the oxazine ring in a half-chair conformation. The amino group at C7 participates in hydrogen bonding, influencing crystallinity .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 4.31 (s, 2H, Ar-CH₂-N), 6.63–7.51 (m, aromatic protons) .

    • IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch) and 1620 cm⁻¹ (C=N stretch) .

Chemical Reactivity and Functionalization

The amino group and oxazine ring enable diverse transformations:

  • Nucleophilic Substitution:

    • The amino group reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides .

  • Ring-Opening Polymerization:

    • Heating initiates polymerization, forming polybenzoxazines with thermal stability (>300°C) and low flammability .

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura coupling introduces aryl groups at C7, enhancing biological activity .

Biological and Pharmacological Applications

Antimicrobial Activity

  • Gram-Negative Bacteria: Derivatives exhibit inhibition zones of 12–18 mm against Klebsiella pneumoniae and Salmonella enterica, outperforming gentamycin in some cases .

  • Structure-Activity Relationship (SAR):

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) at C7 enhance activity, while methoxy groups reduce efficacy .

Anti-Inflammatory and CNS Effects

  • Granuloma Pellet Test: The hydrochloride salt showed 40% inhibition of inflammation in rats (LD₅₀ = 320 mg/kg), comparable to phenylbutazone .

  • Neuroactive Potential: Modulates NMDA receptors, suggesting utility in treating neurological disorders .

Industrial and Material Science Applications

Polybenzoxazine Resins

  • Thermal Properties: Glass transition temperature (T₉) ranges from 160–220°C, with char yields >30% at 800°C .

  • Composite Materials: Used in aerospace components due to high mechanical strength and flame resistance .

Catalysis and Sensing

  • Metal Coordination: The amino group chelates transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications in oxidation reactions .

Comparative Analysis of Structural Analogs

CompoundStructure TypeKey FeaturesBioactivity
7-Chloro-3,4-dihydro-1H-2,3-benzoxazineChlorinated derivativeEnhanced antimicrobial activityIC₅₀ = 8 µM (E. coli)
7-Nitro-3,4-dihydro-1H-2,3-benzoxazineNitro-substitutedCytotoxic against HeLa cells EC₅₀ = 15 µM
8-HydroxybenzoxazineHydroxylated variantAntioxidant propertiesDPPH scavenging: 85%

Challenges and Future Directions

  • Synthetic Challenges: Control of regioselectivity during functionalization remains difficult .

  • Drug Delivery: Encapsulation in polymeric nanoparticles could improve bioavailability .

  • Green Chemistry: Developing solvent-free synthesis methods to reduce environmental impact .

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